Cas no 829-58-3 ((2E)-3-(2-Bromo-4-methylphenyl)acrylic acid)

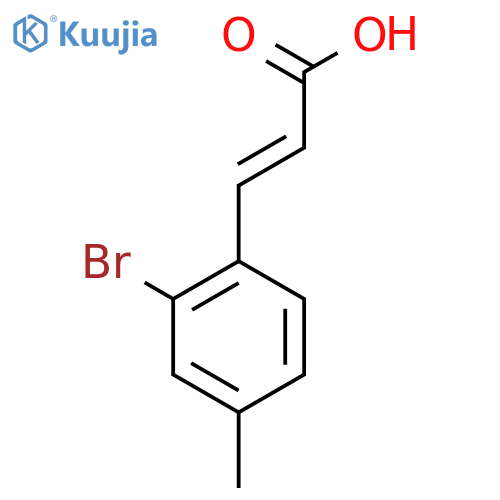

829-58-3 structure

商品名:(2E)-3-(2-Bromo-4-methylphenyl)acrylic acid

(2E)-3-(2-Bromo-4-methylphenyl)acrylic acid 化学的及び物理的性質

名前と識別子

-

- (2E)-3-(2-bromo-4-methylphenyl)acrylic acid

- (E)-3-(2-BROMO-4-METHYLPHENYL)ACRYLIC ACID

- 3-(2-bromo-4-methylphenyl)-2-propenoic acid

- (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoic acid

- (E)-3-(2-bromo-4-methylphenyl)prop-2-enoic acid

- 2-Bromo-4-methylcinnamic acid

- HMS1732D09

- BBL021046

- STK893752

- H8381

- (2E)-3-(2-Bromo-4-methylphenyl)acrylic acid

-

- インチ: 1S/C10H9BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+

- InChIKey: RAVBNEMTZQOKCD-SNAWJCMRSA-N

- ほほえんだ: BrC1C=C(C)C=CC=1/C=C/C(=O)O

計算された属性

- せいみつぶんしりょう: 239.97859g/mol

- どういたいしつりょう: 239.97859g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 2.9

(2E)-3-(2-Bromo-4-methylphenyl)acrylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016109-250mg |

2-Bromo-4-methylcinnamic acid |

829-58-3 | 97% | 250mg |

$484.80 | 2023-09-01 | |

| Alichem | A015016109-500mg |

2-Bromo-4-methylcinnamic acid |

829-58-3 | 97% | 500mg |

$863.90 | 2023-09-01 | |

| Alichem | A015016109-1g |

2-Bromo-4-methylcinnamic acid |

829-58-3 | 97% | 1g |

$1519.80 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439648-5g |

3-(2-Bromo-4-methylphenyl)acrylic acid |

829-58-3 | 98% | 5g |

¥25316.00 | 2024-07-28 |

(2E)-3-(2-Bromo-4-methylphenyl)acrylic acid 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

829-58-3 ((2E)-3-(2-Bromo-4-methylphenyl)acrylic acid) 関連製品

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量